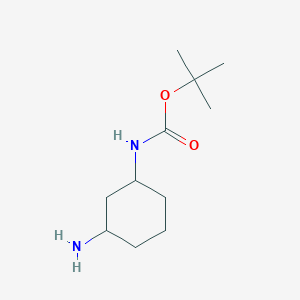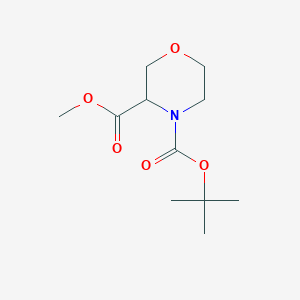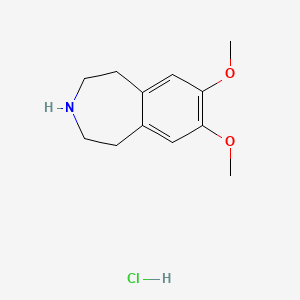
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene" is a brominated aromatic compound with a methanesulfonyl functional group. This type of compound is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the methanesulfonyl group can make the compound a useful precursor in various chemical reactions, particularly in sulfonation reactions.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. One approach is the Friedel–Crafts-type alkylation, which involves the generation of carbocations that react with aromatic compounds. For instance, bromodifluoro(phenylsulfanyl)methane undergoes such alkylation to yield thioesters and benzophenones, which can be further applied to synthesize xanthone derivatives . Another method involves the use of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) as a selective bromination agent for aromatic compounds, which can lead to the formation of bromo aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, an intermediate in the synthesis of the herbicide Topramezone, shows weak intermolecular Br⋯O interactions and a significant dihedral angle between the benzene ring and the methanesulfonyl group . Similarly, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, revealing strong interionic hydrogen bonds and accurate geometrical parameters of the organic cation .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. The presence of the bromine atom makes them reactive towards nucleophilic substitution reactions. Additionally, the methanesulfonyl group can be involved in sulfonation reactions, as seen in the sulfonation of different benzene derivatives in concentrated sulfuric acid or with sulfur trioxide . These reactions are crucial for the modification of the aromatic ring and the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . Similarly, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran exhibits intermolecular C–H⋯O hydrogen bonds and Br⋯O halogen bonds, which contribute to the stability of the structure . The presence of these interactions can affect the melting point, solubility, and reactivity of the compounds.
科学的研究の応用
Synthesis and Aromatization in Organic Chemistry
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene plays a role in the synthesis and aromatization of various organic compounds. For instance, Petrov, Kalyazin, and Somov (2021) demonstrated its use in the synthesis of ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines, leading to the formation of ethyl 5-aryl-1H-pyrrole-2-carboxylates and 5-aryl-2-acetylpyrroles (Petrov, Kalyazin, & Somov, 2021).
Role in Methane Biosynthesis Inhibition
Gunsalus, Romesser, and Wolfe (1978) explored the use of bromoethanesulfonate, a compound similar to 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene, as a potent inhibitor in the methane biosynthesis process. This compound showed significant inhibition of the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Structural Studies in Crystallography
The compound's structural analogs have been studied for their crystallographic properties. For example, Dai and Wang (2015) analyzed 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, an intermediate in herbicide synthesis, revealing weak intermolecular Br⋯O interactions in its crystal structure (Dai & Wang, 2015).
Applications in Alkylation Reactions
Luong et al. (2004) utilized methanesulfonic acid (MSA), a related compound, as a catalyst for the electrophilic addition of long-chain olefins to benzene. This study highlights the potential application of 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene in similar alkylation reactions (Luong et al., 2004).
Role in Synthesis of Benzoxazoles
Kumar, Rudrawar, and Chakraborti (2008) demonstrated the use of methanesulfonic acid in the synthesis of 2-substituted benzoxazoles, highlighting the potential of 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene in similar synthetic pathways (Kumar, Rudrawar, & Chakraborti, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYKMSRNVSHHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)









